molecular formula C20H19ClN2O3S2 B2939379 N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide CAS No. 1226430-71-2

N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide

Cat. No.: B2939379
CAS No.: 1226430-71-2
M. Wt: 434.95
InChI Key: WSOSAJYCQXORQZ-UHFFFAOYSA-N
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Description

“N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a sulfonamide group (SO2NH2), and a benzyl group (C6H5CH2). The benzyl group is substituted with a chlorine atom, and the sulfonamide group is further substituted with a methyl group and a 4-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxamide group, the sulfonamide group, and the benzyl group. The chlorine atom on the benzyl group and the methyl group on the sulfonamide group would also be key features. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Sulfonamides, for example, are known to undergo reactions with amines to form substituted sulfonamides .

Scientific Research Applications

Synthesis and Characterization

  • Four-Component Gewald Reaction : A study by Abaee and Cheraghi (2013) demonstrates the efficient formation of 2-amino-3-carboxamide derivatives of thiophene, including compounds structurally similar to N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide. This process involves a four-component reaction under aqueous conditions, highlighting a facile approach to synthesizing these compounds (Abaee & Cheraghi, 2013).
  • Thiophene-2-carboxanilides Reactions : Research by El-Sayed (1998) focuses on the reactions of thiophene-2-carboxanilide and its derivatives, leading to the formation of various sulfonyl chlorides and sulfonylamino acids. These compounds are structurally related to the compound and provide insight into its potential synthesis pathways (El-Sayed, 1998).

Biological Activity

  • Antimicrobial Activity : A study by Arora et al. (2013) examines the antimicrobial activity of thiophene derivatives, including those structurally related to this compound. These compounds show potential in combating microbial infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
  • Anticancer Properties : Yılmaz et al. (2015) explore the synthesis of derivatives structurally similar to the compound , demonstrating pro-apoptotic activity and potential as anticancer agents. This indicates the possible therapeutic applications of these compounds in cancer treatment (Yılmaz et al., 2015).

Chemical Properties and Applications

  • Chemosensor Development : Meng et al. (2018) synthesized a chemosensor based on a compound structurally related to this compound. This highlights the potential use of such compounds in developing sensors for detecting specific ions or molecules (Meng et al., 2018).
  • Polymer Synthesis : Mehdipour‐Ataei and Hatami (2007) discuss the synthesis of aromatic poly(sulfone sulfide amide imide)s, incorporating compounds similar to the one . This suggests potential applications in the development of new polymers with specific properties (Mehdipour‐Ataei & Hatami, 2007).

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties. It could also involve exploring its potential uses in various applications, depending on its properties and activities .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-14-6-8-17(9-7-14)28(25,26)23(2)18-10-11-27-19(18)20(24)22-13-15-4-3-5-16(21)12-15/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOSAJYCQXORQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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